molecular formula C13H18N2O3S B335320 methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate

methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate

Cat. No.: B335320
M. Wt: 282.36 g/mol
InChI Key: YQSPUFXMVDAIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate is a complex organic compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol This compound is characterized by its unique structure, which includes a hexahydrocycloocta[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of a suitable thiophene derivative with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the thiophene derivative being dissolved in an organic solvent such as dichloromethane or toluene. The base, often triethylamine, is added to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or other transition metals, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace a functional group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The exact mechanism of action of methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
  • Ethyl (2,6-difluorobenzyl)(4-((dimethylamino)methyl)-3-((6-methoxypyridazin-3-yl)carbamoyl)-5-(4-nitrophenyl)thiophen-2-yl)carbamate

Uniqueness

Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate is unique due to its hexahydrocycloocta[b]thiophene ring system, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate

InChI

InChI=1S/C13H18N2O3S/c1-18-13(17)15-12-10(11(14)16)8-6-4-2-3-5-7-9(8)19-12/h2-7H2,1H3,(H2,14,16)(H,15,17)

InChI Key

YQSPUFXMVDAIMM-UHFFFAOYSA-N

SMILES

COC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N

Canonical SMILES

COC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.